N,N'-[(4-Iminobutyl)carbgonimidoyl]bis-C,C'-bis(1,1-dimethylethyl) Ester Carbamic Acid
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Overview
Description
N,N’-[(4-Iminobutyl)carbgonimidoyl]bis-C,C’-bis(1,1-dimethylethyl) Ester Carbamic Acid: is a complex organic compound with the molecular formula C15H30N4O4 and a molecular weight of 330.43 g/mol . This compound is known for its role as a reactant in the synthesis of Clavatadine A, a potent and selective human blood coagulation factor XIa inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(4-Iminobutyl)carbgonimidoyl]bis-C,C’-bis(1,1-dimethylethyl) Ester Carbamic Acid involves multiple steps. The initial step typically includes the formation of the iminobutyl group, followed by the introduction of the carbgonimidoyl moiety. The final step involves the esterification with C,C’-bis(1,1-dimethylethyl) groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes .
Chemical Reactions Analysis
Types of Reactions
N,N’-[(4-Iminobutyl)carbgonimidoyl]bis-C,C’-bis(1,1-dimethylethyl) Ester Carbamic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N,N’-[(4-Iminobutyl)carbgonimidoyl]bis-C,C’-bis(1,1-dimethylethyl) Ester Carbamic Acid has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of complex organic molecules.
Biology: The compound plays a role in studying enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N,N’-[(4-Iminobutyl)carbgonimidoyl]bis-C,C’-bis(1,1-dimethylethyl) Ester Carbamic Acid involves its interaction with specific molecular targets. In the case of Clavatadine A synthesis, the compound acts as a precursor that undergoes enzymatic reactions to form the active inhibitor of blood coagulation factor XIa. The pathways involved include the formation of stable intermediates that bind to the target enzyme, inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
- N,N’-[(4-Iminobutyl)carbgonimidoyl]bis-C,C’-bis(1,1-dimethylethyl) Ester Carbamic Acid
- N,N’-[(4-Iminobutyl)carbgonimidoyl]bis-C,C’-bis(1,1-dimethylethyl) Ester Urea
- N,N’-[(4-Iminobutyl)carbgonimidoyl]bis-C,C’-bis(1,1-dimethylethyl) Ester Amide
Uniqueness
The uniqueness of N,N’-[(4-Iminobutyl)carbgonimidoyl]bis-C,C’-bis(1,1-dimethylethyl) Ester Carbamic Acid lies in its specific structure, which allows it to act as a precursor in the synthesis of Clavatadine A. Its ability to form stable intermediates and its selective inhibition of blood coagulation factor XIa make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C15H30N4O4 |
---|---|
Molecular Weight |
330.42 g/mol |
IUPAC Name |
tert-butyl N-[N'-(4-aminobutyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate |
InChI |
InChI=1S/C15H30N4O4/c1-14(2,3)22-12(20)18-11(17-10-8-7-9-16)19-13(21)23-15(4,5)6/h7-10,16H2,1-6H3,(H2,17,18,19,20,21) |
InChI Key |
UTMRPZSDNIODQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCCCN)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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